MAB-CHMINACA-d4, formally known as N-(1-carbamoyl-2-methyl-propyl)-1-(cyclohexylmethyl)indazole-3-carboxamide-d4, is a synthetic cannabinoid compound classified under the category of new psychoactive substances. It is a deuterated analog of MAB-CHMINACA, which is recognized for its potent agonistic activity at the cannabinoid receptor type 1 (CB1). The compound was first reported in 2014 and has since been monitored due to its implications in toxicology and forensic science. The chemical structure of MAB-CHMINACA-d4 allows it to mimic the effects of natural cannabinoids, leading to its classification as a synthetic cannabinoid.
MAB-CHMINACA-d4 is synthesized for research purposes and is primarily utilized in forensic applications. It has been identified in various drug materials and biological samples, indicating its relevance in toxicological studies. The compound has been characterized using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to confirm its presence in seized substances and biological matrices .
The synthesis of MAB-CHMINACA-d4 involves several steps that typically include the formation of the indazole core followed by functionalization to introduce the carbamoyl and cyclohexylmethyl groups. A common method for synthesizing such compounds includes:
The synthesis is confirmed through various characterization techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, ensuring that the desired product has been achieved .
MAB-CHMINACA-d4 has a molecular formula of C20H24D4N4O2, with a molecular weight of approximately 360.5 g/mol. The compound features an indazole ring system attached to a cyclohexylmethyl group and a carbamoyl moiety. The presence of deuterium atoms distinguishes this compound from its non-deuterated counterpart, providing unique properties for analytical detection.
The structural integrity and purity are typically assessed using high-resolution mass spectrometry and NMR techniques .
MAB-CHMINACA-d4 can undergo various chemical reactions typical of amides and indazoles, including:
These reactions are crucial for understanding the compound's stability and potential degradation pathways in biological systems .
MAB-CHMINACA-d4 acts primarily as an agonist at the CB1 receptor, with a reported binding affinity (Ki) of approximately 0.289 nM, indicating its potency compared to other cannabinoids. Upon binding to the CB1 receptor, it mimics the effects of endogenous cannabinoids like anandamide, leading to various psychoactive effects such as euphoria, altered perception, and potential impairment of motor functions.
The mechanism involves:
This mechanism highlights the potential risks associated with synthetic cannabinoids, particularly regarding their unpredictable pharmacological effects .
MAB-CHMINACA-d4 exhibits several notable physical and chemical properties:
These properties are critical for handling, storage, and application in analytical contexts .
MAB-CHMINACA-d4 serves multiple purposes within scientific research:
The compound's role in advancing our understanding of cannabinoid pharmacology underscores its significance in both research settings and public health monitoring .
Deuterium-labeled synthetic cannabinoids like MAB-CHMINACA-d4 serve as indispensable internal standards in analytical toxicology, enabling precise quantification of parent compounds and metabolites in complex biological matrices. The deuterium labeling strategy employed for MAB-CHMINACA-d4 specifically targets the indazole-3-carboxamide core structure, incorporating four deuterium atoms (²H or D) at strategic positions to maintain chemical near-identity while achieving sufficient mass shift for mass spectrometric differentiation. This molecular engineering involves replacing hydrogen atoms at metabolically stable sites to minimize isotopic exchange and ensure analytical reliability. The synthetic approach typically employs deuterated building blocks at advanced synthetic stages to optimize efficiency and isotopic purity [2] [4].
Two primary deuterium incorporation strategies dominate synthetic cannabinoid analogue production: 1) Late-stage isotopic exchange using deuterated reagents on pre-formed cannabinoid scaffolds, and 2) De novo synthesis using deuterated precursors. For MAB-CHMINACA-d4, the latter approach proves superior, utilizing deuterium-labeled indazole derivatives that maintain isotopic integrity throughout the synthetic sequence. The critical consideration involves selecting deuterium positions resistant to metabolic removal or in vivo exchange. Manufacturers typically incorporate deuterium at aromatic positions (e.g., the indazole ring) where carbon-deuterium bonds exhibit greater stability compared to aliphatic positions under physiological conditions. This strategic placement ensures that the internal standard co-elutes with the target analyte while providing a distinct mass signature (+4 mass units) for unambiguous identification [2] [3].
Table 1: Deuterium Incorporation Strategies in Synthetic Cannabinoid Reference Standards
| Incorporation Strategy | Deuterium Position | Key Advantages | Metabolic Stability Considerations |
|---|---|---|---|
| Late-stage exchange | Labile hydrogens (e.g., -OH, -NH) | Rapid synthesis | Low; susceptible to isotopic exchange |
| De novo synthesis (preferred) | Aromatic ring positions | High isotopic purity (>98%) | High; resistant to metabolic exchange |
| Building block conjugation | Aliphatic side chains | Modular approach | Moderate; potential for enzymatic oxidation |
| Post-synthetic reduction | Alkene/alkyne reduction | Functional group specificity | Variable depending on position |
The synthesis of MAB-CHMINACA-d4 presents distinct challenges compared to its non-deuterated counterpart, primarily due to the need for specialized deuterated precursors and modified reaction conditions. The non-deuterated MAB-CHMINACA (C₂₁H₃₀N₄O₂) synthesis follows a conventional route involving: 1) N-alkylation of 1H-indazole-3-carboxylic acid with cyclohexylmethyl chloride, 2) carboxyl activation using thionyl chloride or carbodiimide reagents, and 3) amide coupling with L-tert-leucinamide. This sequence yields the target compound with typical purities of 95-98% after crystallization [5].
In contrast, MAB-CHMINACA-d4 synthesis requires strategic introduction of deuterium at the indazole core prior to assembly. The preferred industrial method utilizes deuterated indazole building blocks (e.g., 1H-indazole-d₄-3-carboxylic acid) prepared via catalytic deuteration techniques. The synthetic sequence diverges significantly in the initial stages:
This route typically achieves 92-95% yield with isotopic purity >98%, though at approximately 3-5 times higher production costs compared to the non-deuterated analog. The primary challenges include maintaining deuterium incorporation during the N-alkylation step (which requires strictly anhydrous conditions) and preventing isotopic dilution during purification. Analytical comparison reveals virtually identical chromatographic behavior between MAB-CHMINACA and its deuterated counterpart, with retention time differences of ≤0.05 minutes in reverse-phase LC systems, confirming their suitability as paired analytical standards [2] [4].
Table 2: Comparative Synthetic Route Analysis for MAB-CHMINACA and Deuterated Analog
| Synthetic Parameter | MAB-CHMINACA | MAB-CHMINACA-d4 | Significance |
|---|---|---|---|
| Starting Materials | Commercial indazole derivatives | Custom-synthesized indazole-d₄ precursors | 5-8x cost difference in precursors |
| Key Synthetic Steps | Direct alkylation/coupling | Protected-group synthesis | Additional protection/deprotection steps |
| Typical Yield | 85-92% | 70-78% | Deuterium handling reduces efficiency |
| Purity after Synthesis | >98% (HPLC) | >95% (HPLC) | Isotopic impurities require additional purification |
| Production Cost | Baseline ($$) | 3-5x higher ($$$$$) | Specialized reagents and handling |
| Critical Quality Control | Chemical purity, residual solvents | Chemical + isotopic purity, D/H ratio | Additional analytical specifications |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8